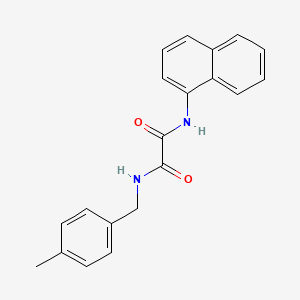
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as HDPC, is a compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. HDPC is a synthetic compound that belongs to the class of indanecarboxamides. It has been studied for its ability to modulate the activity of certain receptors in the brain, which has led to its investigation as a potential treatment for various neurological disorders.
作用機序
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide acts as a partial agonist at the dopamine D2 receptor, which means that it can both activate and inhibit the receptor depending on the concentration of the compound and the level of receptor activity. This compound has been shown to increase the release of dopamine in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior, improve cognitive function, and reduce anxiety-like behavior. This compound has also been shown to increase the expression of certain proteins in the brain, which may be involved in its therapeutic effects.
実験室実験の利点と制限
One of the advantages of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments is its ability to selectively target the dopamine D2 receptor, which makes it a useful tool for investigating the role of this receptor in various neurological disorders. However, one limitation of this compound is its relatively low potency compared to other compounds that target the dopamine D2 receptor, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is its potential as a treatment for drug addiction, as several studies have shown promising results in animal models. Another area of interest is its potential as a treatment for schizophrenia and other neurological disorders, as it has been shown to modulate the activity of the dopamine D2 receptor, which is implicated in these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 1-piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to a series of purification steps to obtain pure this compound.
科学的研究の応用
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. One of the key areas of research has been its ability to modulate the activity of the dopamine D2 receptor, which has been implicated in various neurological disorders such as schizophrenia and Parkinson's disease. This compound has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,15-23)14-21-18(24)20(22-10-6-3-7-11-22)12-16-8-4-5-9-17(16)13-20/h4-5,8-9,23H,3,6-7,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODIEVHGUFJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)

![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)

![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)
![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)
![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)
